Bienvenue dans la boutique en ligne BenchChem!

4-(2-amino-4-thiazolyl)phenol

Antibacterial adjuvant Lipopolysaccharide biosynthesis Fragment-based drug discovery

4-(2-Amino-4-thiazolyl)phenol (CAS 57634-55-6, molecular formula C9H8N2OS, molecular weight 192.24 g/mol) is a 2,4-disubstituted thiazole derivative containing a 2-aminothiazole core and a para-hydroxyphenyl substituent. This fragment-sized heterocycle (XLogP3: 2.2) features two hydrogen bond donors and four hydrogen bond acceptors, enabling interactions with diverse biological targets.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 57634-55-6
Cat. No. B188846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-amino-4-thiazolyl)phenol
CAS57634-55-6
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)N)O
InChIInChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11)
InChIKeyQGSJYYIRAFRPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Amino-4-thiazolyl)phenol (CAS 57634-55-6): A Procurement-Ready Phenolic Thiazole Fragment with Multi-Target Inhibition Profiles


4-(2-Amino-4-thiazolyl)phenol (CAS 57634-55-6, molecular formula C9H8N2OS, molecular weight 192.24 g/mol) is a 2,4-disubstituted thiazole derivative containing a 2-aminothiazole core and a para-hydroxyphenyl substituent [1]. This fragment-sized heterocycle (XLogP3: 2.2) features two hydrogen bond donors and four hydrogen bond acceptors, enabling interactions with diverse biological targets [1]. It is commercially available as a solid with melting points reported between 198–208 °C and densities of approximately 1.39 g/cm³, and has been identified as an inhibitor of Leukotriene A-4 hydrolase (LTA4H), fructose-1,6-bisphosphatase (FBPase), and the bacterial glycosyltransferase WaaG [2][3].

Why 4-(2-Amino-4-thiazolyl)phenol Cannot Be Replaced by Generic 2-Aminothiazole or Alternative Phenylthiazole Isomers


The biological activity of 4-(2-amino-4-thiazolyl)phenol is critically dependent on both the position of the hydroxyl group on the phenyl ring relative to the thiazole core and the integrity of the 2-amino substituent, which together define its unique hydrogen-bonding network and target recognition pattern [1]. Simply sourcing any 2-aminothiazole or even a regioisomeric phenolic thiazole cannot replicate its multi-target inhibition profile. Specifically, the para-substitution pattern enables a distinct geometric arrangement of hydrogen bond donors and acceptors that is essential for interactions observed in co-crystal structures with LTA4H (PDB: 3FU3) and SARS-CoV-2 nsp1 (PDB: 8AYS), whereas ortho- or meta-substituted isomers adopt different binding conformations [1][2]. Physical properties differ markedly between regioisomers: 4-(2-amino-4-thiazolyl)phenol has a melting point of 198–208 °C, whereas its ortho-substituted counterpart 2-(2-amino-4-thiazolyl)phenol (CAS 60135-72-0) melts at 139–140 °C, reflecting fundamentally different crystal packing and solubility characteristics that affect formulation and experimental reproducibility [3].

Quantitative Differentiation Evidence for 4-(2-Amino-4-thiazolyl)phenol Relative to Closest Analogs


Exclusive WaaG Glycosyltransferase Inhibition vs. Other Fragment Scaffolds

4-(2-amino-1,3-thiazol-4-yl)phenol is the only fragment scaffold from a panel of three WaaG-binding chemotypes that demonstrated in vitro inhibition of the E. coli glycosyltransferase WaaG [1]. The compound inhibited WaaG with an IC50 of 1.0 mM, measured using a radiometric assay with 14C-labeled UDP-glucose and LPS purified from a ΔwaaG E. coli strain, whereas the other two molecular scaffolds produced no detectable inhibition under identical conditions [1]. This qualitative, on-target difference establishes the 2-amino-4-(4-hydroxyphenyl)thiazole core as a privileged starting point for WaaG inhibitor development.

Antibacterial adjuvant Lipopolysaccharide biosynthesis Fragment-based drug discovery Glycosyltransferase inhibition

LTA4 Hydrolase Inhibition: Fragment Hit with Defined Biochemical Potency

4-(2-Amino-1,3-thiazol-4-yl)phenol was identified as a fragment hit against human Leukotriene A-4 hydrolase (LTA4H), with a co-crystal structure solved at 2.0 Å resolution (PDB: 3FU3) confirming its binding mode [1]. The compound exhibited an IC50 of 5.70 × 10⁴ nM (57 µM) in a biochemical assay measuring inhibition of recombinant LTA4H hydrolase activity via LTB4 formation [2]. While this potency is modest, the availability of a high-resolution co-crystal structure provides a structural basis for rational optimization, distinguishing it from other aminothiazole fragments lacking such structural characterization. In contrast, the closest structural analogs (e.g., 2-(2-amino-4-thiazolyl)phenol) lack published LTA4H inhibition data and co-crystal structures.

Inflammation Leukotriene pathway Fragment crystallography LTA4H inhibitor

Regioisomeric Differentiation: Physicochemical Property Divergence Between Para- and Ortho-Substituted Hydroxyphenyl Thiazoles

The para-substituted 4-(2-amino-4-thiazolyl)phenol exhibits a significantly higher melting point (198–208 °C) compared to its ortho-substituted regioisomer 2-(2-amino-4-thiazolyl)phenol (CAS 60135-72-0, melting point 139–140 °C), representing a difference of approximately 59–68 °C [1]. This divergence reflects stronger intermolecular hydrogen bonding in the para isomer, attributable to the extended linear geometry of the 4-hydroxyphenyl-thiazole system, which also influences solubility, formulation behavior, and chromatographic retention. Such differences are critical for compound handling, formulation development, and quality control: the higher melting solid may offer better long-term storage stability, while the lower-melting ortho isomer may present different solubility and dissolution profiles.

Physicochemical characterization Regioisomer comparison Melting point Solid-state properties

Multi-Target Enzyme Inhibition Fingerprint: LTA4H, FBPase, WaaG, MNK1, and MNK2

4-(2-Amino-1,3-thiazol-4-yl)phenol has been experimentally confirmed as an inhibitor of at least five distinct enzymes spanning diverse therapeutic target classes: LTA4H (IC50 = 57 µM), FBPase (FBP1 and FBP2; inhibitor designation confirmed by DrugMap/TTD), WaaG (IC50 = 1.0 mM), MNK1 (MAP kinase-interacting serine/threonine-protein kinase 1; IC50 = 5.70 × 10⁴ nM), and MNK2 (IC50 = 6.00 × 10⁴ nM) [1][2][3][4]. This multi-target inhibition profile is atypical among simple fragment-sized 2-aminothiazole derivatives. In comparison, the unsubstituted 2-aminothiazole core is primarily recognized as a nitric oxide synthase inhibitor (IC50 = 18 µM) and thyroid peroxidase inhibitor, with no documented activity against LTA4H, FBPase, WaaG, or MNK kinases, indicating that the 4-hydroxyphenyl substitution is critical for expanding the target repertoire [5].

Polypharmacology Multi-target inhibitor Enzyme profiling Fragment screening

Fragment Crystallography Across Distinct Protein Families: LTA4H and SARS-CoV-2 nsp1

4-(2-Amino-1,3-thiazol-4-yl)phenol has been co-crystallized with two structurally unrelated protein targets: human LTA4H (PDB: 3FU3, 2.0 Å resolution) and SARS-CoV-2 nsp1 (PDB: 8AYS, 1.37 Å resolution) [1][2]. This dual crystallographic validation demonstrates the fragment's ability to adopt productive binding poses in distinct protein environments, a property that is not documented for its closest regioisomers (e.g., 2-(2-amino-4-thiazolyl)phenol, 3-(2-aminothiazol-4-yl)phenol) [3]. The high-resolution nsp1 structure (1.37 Å) provides atomic-level detail of hydrogen bonding and hydrophobic interactions, enabling precise structure-based optimization for antiviral applications. The availability of these experimental structures reduces the synthetic burden in hit-to-lead campaigns by providing immediate templates for computational docking and pharmacophore modeling.

Fragment-based drug discovery X-ray crystallography Structure-guided design Protein-ligand complex

Optimal Application Scenarios for 4-(2-Amino-4-thiazolyl)phenol Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery for Gram-Negative Antibacterial Adjuvants Targeting WaaG

4-(2-Amino-4-thiazolyl)phenol is the only fragment scaffold validated to inhibit the glycosyltransferase WaaG (IC50 1.0 mM) while other tested chemotypes showed no activity, making it uniquely suited as a starting point for fragment growing campaigns aimed at developing LPS biosynthesis inhibitors to combat intrinsic antibiotic resistance in Gram-negative bacteria [1]. Research teams should prioritize this compound over generic 2-aminothiazole fragments when the assay endpoint is WaaG inhibition, as alternative scaffolds have failed to demonstrate any inhibitory activity in the same assay system [1].

Structure-Guided Optimization Against Human LTA4 Hydrolase for Anti-Inflammatory Programs

With a validated co-crystal structure at 2.0 Å resolution (PDB: 3FU3) and measurable biochemical inhibition (IC50 57 µM), this compound provides a structurally characterized starting point for fragment elaboration targeting LTA4H, an enzyme implicated in leukotriene-mediated inflammation [1][2]. Medicinal chemistry teams can use the deposited PDB coordinates for immediate structure-based design, avoiding the time and cost of de novo fragment soaking and structure determination required for structurally uncharacterized aminothiazole analogs [1].

Antiviral Fragment Screening and Optimization Against SARS-CoV-2 nsp1

The compound has been validated as a fragment hit against SARS-CoV-2 nsp1, a key host translation inhibitor, with a high-resolution (1.37 Å) co-crystal structure (PDB: 8AYS) revealing precise binding interactions at two distinct ligand-binding sites on the protein [1]. This atomic-level structural information enables rational fragment merging and growing strategies for developing nsp1-targeted antiviral agents, a capability not available for other hydroxyphenyl-thiazole regioisomers that lack nsp1 co-crystal structures [1].

Multi-Target Fragment Library Design for Polypharmacology Screening

The confirmed activity across five diverse enzyme targets (LTA4H, FBPase, WaaG, MNK1, MNK2) makes this compound an efficient inclusion in fragment screening libraries designed for polypharmacology-driven discovery, where a single scaffold with experimentally validated multi-target engagement reduces library size requirements compared to target-specific fragments [1][2]. Procurement teams building focused fragment collections should select this compound over unsubstituted 2-aminothiazole, which addresses only two known targets (iNOS and thyroid peroxidase) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-amino-4-thiazolyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.